6|A-Hydroxy Norethindrone
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Overview
Description
6|A-Hydroxy Norethindrone is a synthetic derivative of norethindrone, a progestin hormone used in various hormonal contraceptives and hormone replacement therapies. This compound is characterized by the presence of a hydroxyl group at the 6-alpha position, which can influence its biological activity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6|A-Hydroxy Norethindrone typically involves the hydroxylation of norethindrone. One common method includes the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6|A-Hydroxy Norethindrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to norethindrone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of norethindrone .
Scientific Research Applications
6|A-Hydroxy Norethindrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in treating hormone-related disorders and as a component in contraceptives.
Industry: Utilized in the development of pharmaceutical formulations and hormone therapies .
Mechanism of Action
The mechanism of action of 6|A-Hydroxy Norethindrone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the transcription of target genes involved in reproductive and metabolic processes. This modulation can lead to the suppression of ovulation, alteration of the endometrium, and changes in cervical mucus consistency .
Comparison with Similar Compounds
Norethindrone: The parent compound, widely used in contraceptives.
Norethisterone enanthate: A long-acting injectable form of norethindrone.
Norethindrone acetate: Another derivative used in hormone replacement therapy .
Uniqueness: 6|A-Hydroxy Norethindrone is unique due to the presence of the hydroxyl group at the 6-alpha position, which can enhance its binding affinity to progesterone receptors and potentially alter its pharmacokinetic profile compared to other derivatives .
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(6R,13S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13?,14?,15?,17?,18-,19+,20+/m1/s1 |
InChI Key |
RONQVEAZNZIVHW-ZCJWEXGZSA-N |
Isomeric SMILES |
C[C@]12CCC3C4CCC(=O)C=C4[C@@H](CC3C1CC[C@]2(C#C)O)O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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